molecular formula C7H7BO5 B13414575 5-Borono-2-hydroxybenzoic acid

5-Borono-2-hydroxybenzoic acid

Cat. No.: B13414575
M. Wt: 181.94 g/mol
InChI Key: WKIWUEDFDMUMRM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-borono-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO5/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,9,12-13H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIWUEDFDMUMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)O)C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-borono-2-hydroxybenzoic acid typically involves the introduction of a boronic acid group into the salicylic acid structure. One common method is the direct borylation of salicylic acid using boron reagents under specific conditions. For instance, the reaction can be carried out using boron tribromide (BBr3) in an inert atmosphere, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves scalable processes that ensure high yield and purity. One such method includes the use of dimethyl terephthalate as a starting material, which undergoes a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are optimized to produce the compound efficiently on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-Borono-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boric acid derivatives.

    Reduction: Reduction reactions can modify the boronic acid group to produce different functional groups.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boric acid, while substitution reactions can produce various substituted salicylic acid derivatives .

Mechanism of Action

The mechanism of action of 5-borono-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of serine proteases, where the boronic acid group mimics the transition state of the enzyme’s natural substrate .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzoic acid: This compound has a bromine atom instead of a boronic acid group.

    2-Amino-5-hydroxybenzoic acid: This compound has an amino group instead of a boronic acid group.

Uniqueness

5-Borono-2-hydroxybenzoic acid is unique due to its boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with enzymes and other molecular targets .

Biological Activity

5-Borono-2-hydroxybenzoic acid, also known as 5-borono salicylic acid, is a compound of significant interest in various biological and medicinal research fields. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical properties:

  • Molecular Formula : C7H7B O3
  • Molecular Weight : 151.94 g/mol
  • CAS Number : 89-55-4
  • Structure : The compound features a boron atom attached to the aromatic ring of salicylic acid, which enhances its reactivity and potential biological interactions.

The biological activity of this compound primarily revolves around its ability to modulate various biochemical pathways:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been reported to interfere with the activity of certain kinases that are crucial for tumor growth and survival .
  • Antioxidant Properties : The presence of the hydroxyl group in the salicylic acid structure contributes to its antioxidant capabilities. This property helps in scavenging free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in activated microglial cells, suggesting potential applications in neuroinflammatory conditions .

Case Studies

Several studies have explored the biological effects of this compound:

  • Cancer Research : A study demonstrated that this compound effectively inhibits the growth of MYC-driven tumors by disrupting protein-protein interactions essential for tumorigenesis. This was achieved through high-throughput screening methods that identified this compound as a promising candidate for further development .
  • Neuroprotection : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. By reducing reactive oxygen species (ROS) levels, it may offer therapeutic benefits in conditions such as Alzheimer's disease .

Table 1: Biological Activities of this compound

Activity TypeMechanismReference
Enzyme InhibitionInhibits kinase activity
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine production
Cancer Growth InhibitionDisrupts MYC-WDR5 interaction

Q & A

Q. How to resolve discrepancies in reported catalytic activity of this compound in organic transformations?

  • Methodological Answer :

Systematic Review : Compare reaction conditions (catalyst loading, solvents) across studies.

Control Experiments : Replicate key studies with standardized reagents.

Advanced Analytics : Use in-situ IR or Raman spectroscopy to monitor intermediate formation.

Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., trace moisture) .

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